Pluracidomycin
CAS No.: 82138-64-5
Cat. No.: VC0539882
Molecular Formula: C9H11NO10S2
Molecular Weight: 357.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82138-64-5 |
|---|---|
| Molecular Formula | C9H11NO10S2 |
| Molecular Weight | 357.3 g/mol |
| IUPAC Name | (5R,6R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H11NO10S2/c1-3(20-22(17,18)19)6-4-2-5(21(14,15)16)7(9(12)13)10(4)8(6)11/h3-4,6H,2H2,1H3,(H,12,13)(H,14,15,16)(H,17,18,19)/t3-,4+,6-/m0/s1 |
| Standard InChI Key | KSUVJVOKUIADCL-RPDRRWSUSA-N |
| Isomeric SMILES | C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O |
| SMILES | CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O |
| Canonical SMILES | CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Elucidation
Molecular Characterization
Pluracidomycin (IUPAC name: (5R,6R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid) has a molecular formula of C₉H₁₁NO₁₀S₂ and a molecular weight of 357.3 g/mol . Its SMILES notation (C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O) highlights the stereochemical arrangement of the bicyclic core, sulfonic acid group at position C3, and a sulfated ethyl side chain at position C6 .
Table 1: Physicochemical Properties of Pluracidomycin
Structural Variants and Analogs
Pluracidomycin exists in multiple isoforms, including Pluracidomycin A, B, C, and D, which differ in side-chain substituents. For instance, Pluracidomycin B replaces the sulfonic acid at C3 with a carboxymethylsulfinyl group . These structural modifications influence antibacterial potency and β-lactamase affinity, as demonstrated by electrophoretic mobility studies .
Biosynthesis and Production
Microbial Origin
Pluracidomycin is produced via fermentation of Streptomyces pluracidomyceticus (strain PA-41746), a soil-dwelling actinomycete . Optimal yields are achieved under controlled pH (6.0–6.5) and nutrient conditions, with a typical batch yielding 450 mg of Factor A, 100 mg of Factor B, and 150 mg of Factor C per 200 L of filtrate .
Extraction and Purification
The compound is extracted using phase-transfer reagents and purified through sequential ion-exchange chromatography, reverse-phase chromatography, and gel filtration . Sodium salts of pluracidomycin are isolated to enhance stability, critical for downstream pharmaceutical applications .
Pharmacological Properties
Antibacterial Activity
Pluracidomycin demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to contemporary carbapenems . Its dual mechanism involves:
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β-Lactam Ring Reactivity: Acylation of penicillin-binding proteins (PBPs) to disrupt cell wall synthesis.
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β-Lactamase Inhibition: Irreversible binding to serine hydrolases, protecting co-administered β-lactams from degradation .
Table 2: Comparative Activity of Pluracidomycin Analogs
| Analog | Target Bacteria | Inhibition Zone (mm) | β-Lactamase IC₅₀ (µM) |
|---|---|---|---|
| Factor A | S. aureus, E. coli | 14–15 | 0.8 |
| Factor B | P. aeruginosa, B. subtilis | 12–13 | 1.2 |
| Factor C | S. pyogenes, K. pneumoniae | 10–11 | 2.5 |
Synergistic Effects
Combining pluracidomycin with penicillin derivatives enhances efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .
Research Advancements and Applications
Structural Optimization
Patents disclose analogs with improved pharmacokinetics, such as deoxy-pluracidomycins, where the sulfonic acid group is replaced with hydrogen or alkyl chains . These derivatives retain antibacterial activity while reducing renal toxicity .
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